Methyl 4-(3-chloroanilino)benzoate
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Overview
Description
Methyl 4-(3-chloroanilino)benzoate is an organic compound with the molecular formula C15H12ClNO3 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3-chloroanilino substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-chloroanilino)benzoate typically involves the reaction of 4-aminobenzoic acid with 3-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-chloroanilino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of 4-(3-chloroanilino)benzoic acid.
Reduction: Formation of 4-(3-chloroanilino)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-chloroanilino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 4-(3-chloroanilino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-chloroanilino)-3-nitrobenzoate: Similar structure but with a nitro group, which may confer different chemical and biological properties.
Methyl 1-benzyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate: Contains a benzimidazole ring, offering different pharmacological activities
Uniqueness
Methyl 4-(3-chloroanilino)benzoate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the 3-chloroanilino group provides distinct electronic and steric effects, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12ClNO2 |
---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
methyl 4-(3-chloroanilino)benzoate |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14(17)10-5-7-12(8-6-10)16-13-4-2-3-11(15)9-13/h2-9,16H,1H3 |
InChI Key |
LVAMAHKULPEECK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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